molecular formula C11H18O B8647680 4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE

4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE

Cat. No.: B8647680
M. Wt: 166.26 g/mol
InChI Key: CXZGOWXDTMHMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is an organic compound characterized by a cyclohexanone ring substituted with a 3-methylbutylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is through the Wittig reaction. This reaction involves the use of a phosphorus ylide, which reacts with an aldehyde or ketone to form an alkene. The general procedure includes dissolving the aldehyde in dichloromethane, adding the ylide, and stirring the mixture at room temperature. The reaction typically yields high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of this process.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the 3-methylbutylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexanones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylbutylidene)-3kPZS: A bile salt derivative with similar structural features.

    2,2,4,4-Tetramethyl-6-(3-methylbutylidene)-1,3,5-cyclohexanetrione: Another compound with a similar alkylidene group.

Uniqueness

4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-(3-methylbutylidene)cyclohexan-1-one

InChI

InChI=1S/C11H18O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h4,9H,3,5-8H2,1-2H3

InChI Key

CXZGOWXDTMHMRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of tetrahydrofuran is dissolved 10.0 g of 8-(3-methylbutylidene)-1,4-dioxaspiro[4.5]decane. After adding 50 ml of 6 mol/L hydrochloric acid, the mixture thus obtained is stirred at ambient temperature for one hour. Chloroform and water are added to the reaction mixture and the organic layer is separated. The organic layer thus obtained is washed with water and saturated aqueous solution of sodium chloride successively and dried over anhydrous magnesium sulfate, and then the solvent is distilled off under reduced pressure. The residue thus obtained is purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=98:2) to obtain 6.6 g of 4-(3-methylbutylidene)-1-cyclohexanone as a colorless oily product.
Quantity
50 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
8-(3-methylbutylidene)-1,4-dioxaspiro[4.5]decane
Quantity
10 g
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reactant
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50 mL
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solvent
Reaction Step Three

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